Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and its Derivatives: A Technical Guide
Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) and its derivatives. HBED is a potent hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺), making it a significant molecule in the study and treatment of iron overload disorders. Its derivatives are being explored for various applications, including radiopharmaceuticals for diagnostic imaging and therapy.
Synthetic Methodologies
Two primary synthetic routes for the preparation of HBED and its derivatives have been established. The first involves the hydrolysis of an amide precursor, while the second is a more direct approach utilizing N,N'-ethylenediamine-diacetic acid (EDDA). A third approach, reductive amination, has also been effectively employed.
Route 1: Hydrolysis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetamide (HBEDDA)
This method involves the initial synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine, which is then converted to the diamide derivative, HBEDDA, through a reaction with formaldehyde and hydrogen cyanide. The subsequent hydrolysis of HBEDDA yields HBED. This hydrolysis can be catalyzed by metal ions such as copper(II) or, more efficiently, iron(III).[1][2] The iron(III)-catalyzed hydrolysis is reported to be rapid and complete.[2]
Route 2: Reaction of N,N'-Ethylenediamine-diacetic Acid (EDDA) with Phenols and Formaldehyde
A more direct and widely used method involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted or unsubstituted phenol and formaldehyde.[2][3] This approach is versatile and allows for the synthesis of various HBED derivatives by using different phenolic starting materials.[4]
Route 3: Reductive Amination
This process involves the reductive amination of glyoxylic acid with a salan-type compound, which is the reduced form of the Schiff base derived from salicylaldehyde and ethylenediamine.[1][5] This method has been shown to produce good yields of HBED and its derivatives.[1]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of HBED and one of its derivatives, illustrating the practical application of the synthetic routes described above.
Protocol 1: Synthesis of N,N'-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic Acid Hydrochloride Trihydrate (via Reductive Amination)
This protocol is adapted from a patented procedure and demonstrates the synthesis of a methylated HBED derivative.[5]
Step 1: Preparation of the Salan Compound
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Condense 5-methylsalicylaldehyde with ethylenediamine to form the corresponding salen compound.
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Reduce the salen compound to the salan compound. This two-step process is reported to have a total yield of 92%.[5]
Step 2: Reductive Amination
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Isolate the salan product from the reaction mixture.
-
Carry out the reductive amination in water using a 50% aqueous solution of glyoxylic acid and tributylamine at a molar ratio of salan compound:glyoxylic acid:tributylamine of 1:3:3.
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Perform the reaction for 48 hours under 45 atm of hydrogen pressure in the presence of 1.5% by weight of a Raney Nickel (Ra-Ni) catalyst with respect to the salan compound.
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The reported yield of the final product is 75%.[5]
Protocol 2: Synthesis of N,N'-Bis(3,5-dimethyl-2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid (via EDDA method)
This protocol details the synthesis of a dimethylated HBED derivative using the EDDA synthetic route.[4]
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To a 100-mL three-neck flask equipped with a nitrogen source, thermometer, magnetic stirrer, heating mantle, and electrodes, add 7 mL of 30% NaOH solution and 15 mL of methanol.
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Add 4.4 g (0.025 mol) of ethylenediamine-N,N-diacetic acid (EDDA) and 12.2 g of 2,4-dimethylphenol (0.10 mol) dissolved in 12 mL of methanol.
-
Adjust the initial pH of 10.9 to 8.2 by adding 10% HCl.
-
Heat the reaction mixture to reflux.
-
Add 8.1 g of 37% formaldehyde solution (0.10 mol) in 24 mL of methanol dropwise with stirring, while controlling the pH at 8.0.
-
Continue heating at reflux for a total of 5 hours.
-
Cool the mixture to room temperature.
-
Adjust the pH to 9.0 with NaOH solution to precipitate the product.
-
Filter the precipitate and dry it in a vacuum oven at 70°C overnight.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of HBED and its derivatives from various sources.
| Product | Synthetic Route | Key Reagents | Reaction Time | Pressure | Catalyst | Yield | Reference |
| N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride trihydrate | Reductive Amination | Ethylenediamine, Salicylaldehyde, Glyoxylic acid | 15 h | 10 atm H₂ | - | 84% | [1] |
| N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride trihydrate | Reductive Amination | Ethylenediamine | 12 h (crystallization) | - | - | 78% | [1] |
| N,N'-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride trihydrate | Reductive Amination | 5-methylsalicylaldehyde, Ethylenediamine, Glyoxylic acid | 48 h | 45 atm H₂ | Ra-Ni | 75% | [1][5] |
| N,N'-Bis(5-carboxy-2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride trihydrate | Reductive Amination | Salan compound, Glyoxylic acid, Tributylamine | 35 h | 45 atm H₂ | Ra-Ni | 37% | [1][5] |
| HBED-CC-tris(tert-butyl ester) | Multi-step | Methyl 3-(3-formyl-4-hydroxyphenyl)propanoate, tert-butyl (2-aminoethyl)carbamate | 1 h (step 1) | - | - | 33.4% |
Characterization
The synthesized HBED and its derivatives are typically characterized using a variety of analytical techniques to confirm their structure and purity. These methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
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Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Visualizing Synthetic Workflows and Mechanism of Action
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the two primary synthetic routes for HBED.
Mechanism of Action: Iron Chelation and Mitigation of Oxidative Stress
HBED's primary therapeutic application stems from its ability to chelate excess iron, thereby preventing iron-mediated oxidative stress. In conditions of iron overload, labile iron can participate in the Fenton reaction, generating highly toxic hydroxyl radicals. HBED sequesters this iron, forming a stable, excretable complex and thus inhibiting this damaging pathway.
Applications in Drug Development
The primary application of HBED is in the treatment of iron overload conditions, such as thalassemia, where repeated blood transfusions lead to toxic iron accumulation.[6] Clinical studies have demonstrated its potential as an orally administered iron chelator.[6]
Furthermore, derivatives of HBED are gaining significant attention in the field of nuclear medicine. The ability of HBED and its analogues to form stable complexes with radiometals, particularly Gallium-68 (⁶⁸Ga), has led to the development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[7][8] These agents can be conjugated to targeting moieties, such as antibodies or peptides, to visualize specific biological targets like tumors. The HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) derivative is a notable example that has been extensively studied for this purpose.[7][8]
Conclusion
The synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and its derivatives can be achieved through several reliable synthetic routes, each offering advantages depending on the desired scale and specific derivative. The well-established iron-chelating properties of HBED, coupled with the emerging applications of its derivatives in radiopharmacy, underscore the continued importance of this compound in medicinal chemistry and drug development. This guide provides a foundational resource for researchers and professionals working with this versatile chelating agent.
References
- 1. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. EP2039679A1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 6. Results from a phase I clinical trial of HBED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and evaluation of 68Ga labelled monomeric and dimeric quinazoline derivatives of the HBED-CC chelator targeting the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
